4-Bromo-2-(triisopropylsilyl)oxazole-5-carbaldehyde
Overview
Description
4-Bromo-2-(triisopropylsilyl)oxazole-5-carbaldehyde is a chemical compound with the molecular formula C13H22BrNO2Si and a molecular weight of 332.31 g/mol. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications.
Preparation Methods
The synthesis of 4-Bromo-2-(triisopropylsilyl)oxazole-5-carbaldehyde involves several steps. One common method includes the reaction of 2-(triisopropylsilyl)oxazole with a brominating agent to introduce the bromine atom at the 4-position. The resulting intermediate is then subjected to formylation to introduce the aldehyde group at the 5-position. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
4-Bromo-2-(triisopropylsilyl)oxazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-2-(triisopropylsilyl)oxazole-5-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-2-(triisopropylsilyl)oxazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biomolecules. The bromine atom and aldehyde group play crucial roles in these interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
4-Bromo-2-(triisopropylsilyl)oxazole-5-carbaldehyde can be compared with other similar compounds, such as:
2-(Triisopropylsilyl)oxazole-5-carboxaldehyde: This compound lacks the bromine atom at the 4-position, which can significantly alter its reactivity
Properties
IUPAC Name |
4-bromo-2-tri(propan-2-yl)silyl-1,3-oxazole-5-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BrNO2Si/c1-8(2)18(9(3)4,10(5)6)13-15-12(14)11(7-16)17-13/h7-10H,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPRKVOEZWMIFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C1=NC(=C(O1)C=O)Br)(C(C)C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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